3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide
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Overview
Description
3,6-Dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide is a complex synthetic organic compound. Known for its distinctive chemical structure, this compound is often studied for its various applications in fields like chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide typically involves a multi-step process. Key steps include:
Starting Material Preparation: : Begin with the preparation of 1-(difluoromethyl)-1H-1,3-benzodiazole, which involves the reaction of 1H-benzotriazole with difluoromethyl halide under specific conditions.
Coupling Reaction: : This intermediate is then reacted with 2-chloronicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired pyridine carboxamide derivative.
Chlorination: : The final compound is chlorinated using reagents like thionyl chloride (SOCl2) to introduce the dichloro groups.
Industrial Production Methods
Industrial production often relies on batch processes, using large-scale reactors to handle the multi-step synthesis efficiently. Strict quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: : Reduction reactions may lead to the cleavage of chloro groups, forming less substituted analogs.
Substitution: : Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or other hydride sources.
Substitution: : Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: : N-oxides of the original compound.
Reduction: : Less substituted analogs, such as mono-chloro derivatives.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing other complex organic molecules.
Plays a role in studying reaction mechanisms due to its multi-functional groups.
Biology
Acts as a ligand in binding studies due to its benzodiazole moiety.
Medicine
Explored for its potential pharmacological properties, particularly in oncology.
Serves as a structural analog for designing new therapeutic agents.
Industry
Employed in the development of specialty chemicals and materials.
Utilized in the synthesis of advanced polymers.
Mechanism of Action
Molecular Targets and Pathways
3,6-Dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide exerts its effects primarily through interactions with specific proteins and enzymes. The benzodiazole moiety enables it to bind selectively, influencing various biochemical pathways, particularly those involved in cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: : Lacks the benzodiazole moiety, leading to different binding properties.
N-Methylpyridine-2-carboxamide: : Without the dichloro substitution, it exhibits lower reactivity in substitution reactions.
1-(Difluoromethyl)-1H-1,3-benzodiazole: : Simpler structure, used primarily in studies related to benzodiazole derivatives.
Highlighting Uniqueness
3,6-Dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide is unique due to its combination of chloro, difluoromethyl, and benzodiazole groups, which provide it with distinct reactivity and binding characteristics, making it highly versatile for research and industrial applications.
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Properties
IUPAC Name |
3,6-dichloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N4O/c1-23(15(25)14-9(17)6-7-12(18)22-14)8-13-21-10-4-2-3-5-11(10)24(13)16(19)20/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZSYIHEWHEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1C(F)F)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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